N-(Tetrahydro-2-furanylmethyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
“N-(Tetrahydro-2-furanylmethyl)-2-pyrrolidinecarboxamide hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom . The compound also contains an amide functional group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrahydrofuran rings, along with the amide functional group. The three-dimensional structure could be influenced by factors such as the conformation of these rings and the presence of any chiral centers .Scientific Research Applications
Chemical Modifications and Applications
Chemical Transformations : N-(Tetrahydro-2-furanylmethyl)-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical transformations. For instance, Shiotani and Taniguchi (1996) discuss the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, leading to derivatives with varied functional groups (Shiotani & Taniguchi, 1996).
Antiallergic and Antipsychotic Potential : Compounds similar to this compound have been synthesized and evaluated for potential antiallergic and antipsychotic effects. For example, Hankovszky et al. (1986) synthesized N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides, showing significant activity against aconitine-induced arrhythmia (Hankovszky et al., 1986).
Cognition Enhancement in Schizophrenia : Related compounds have been investigated for enhancing cognitive performance, particularly in schizophrenia. Wishka et al. (2006) discovered a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, which demonstrated efficacy in cognitive performance models (Wishka et al., 2006).
Chemical Structure and Synthesis
Structural Characterization : The structural characterization and synthesis of derivatives provide insights into the chemical nature and potential applications of this compound. Pućkowska et al. (2022) aimed to obtain symmetrical pyridine-2-6- and furan-2,5-dicarboxamides, indicating their chemical properties and potential biological activities (Pućkowska et al., 2022).
Synthesis of Heterocyclic Carboxamides : The synthesis of heterocyclic carboxamides, related to this compound, has been a topic of research. Norman et al. (1996) synthesized heterocyclic analogues with potential antipsychotic agents, indicating their chemical diversity and potential pharmacological applications (Norman et al., 1996).
Pharmacological Implications
Antiallergic Properties : Research indicates that derivatives of this compound may possess antiallergic properties. Honma et al. (1983) prepared a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, showing potent antiallergic activity (Honma et al., 1983).
Radiolabeling for Drug Studies : The radiolabeling of similar compounds is essential for drug studies, providing insights into drug distribution and metabolism. Ozdowska (1978) discussed a method for carbon-14C introduction into 4-methyl-2-pyridyl-2-furamide hydrochloride, a drug similar in structure, emphasizing its application in pharmacological research (Ozdowska, 1978).
Selective Receptor Antagonism : Forster et al. (1995) studied WAY-100635, a compound structurally related to this compound, and its role as a selective silent 5-HT1A receptor antagonist, highlighting its potential in treating various psychological disorders (Forster et al., 1995).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8;/h8-9,11H,1-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIHQFMCPQAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2CCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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